An In-Depth Technical Guide to the Physical Properties of 4-Hydroxy-2,6-dimethylbenzoic Acid
An In-Depth Technical Guide to the Physical Properties of 4-Hydroxy-2,6-dimethylbenzoic Acid
Abstract
This technical guide provides a comprehensive analysis of the core physical properties of 4-Hydroxy-2,6-dimethylbenzoic acid (CAS No. 75056-97-2), a substituted aromatic carboxylic acid of interest in pharmaceutical and chemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth examination of the compound's molecular identity, thermodynamic properties, solubility, and acidity. Beyond a mere tabulation of data, this guide explains the causality behind the observed properties and details the authoritative experimental methodologies required for their validation. By integrating foundational principles with field-proven insights, this paper serves as a vital resource for the effective application and characterization of this compound.
Molecular and Chemical Identity
4-Hydroxy-2,6-dimethylbenzoic acid is an aromatic organic compound characterized by a benzoic acid core substituted with a hydroxyl group at the para-position (C4) and two methyl groups at the ortho-positions (C2, C6). This specific substitution pattern sterically hinders the carboxylic acid group, which can significantly influence its reactivity and intermolecular interactions compared to its isomers.
dot graph "Molecular_Structure" { layout="neato"; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];
} Caption: 2D structure of 4-Hydroxy-2,6-dimethylbenzoic acid.
Table 1: Chemical Identity
| Identifier | Value |
|---|---|
| IUPAC Name | 4-Hydroxy-2,6-dimethylbenzoic acid |
| Synonyms | 2,6-Dimethyl-4-hydroxybenzoic acid |
| CAS Number | 75056-97-2[1] |
| Molecular Formula | C₉H₁₀O₃[1] |
| Molecular Weight | 166.17 g/mol [1] |
Summary of Physical Properties
The physical properties of a compound are critical determinants of its behavior in both chemical and biological systems. They dictate formulation strategies, reaction conditions, and bioavailability. The key physical properties of 4-Hydroxy-2,6-dimethylbenzoic acid are summarized below.
Table 2: Core Physical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | 178 °C | Experimental |
| Boiling Point | 345.0 ± 30.0 °C | Predicted |
| Density | 1.249 ± 0.06 g/cm³ | Predicted |
| pKa | 4.12 ± 0.37 | Predicted |
| Appearance | White to off-white crystalline solid | Observational |
Detailed Analysis of Physical Properties
Melting Point
The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. It is a fundamental thermodynamic property that serves as a primary indicator of purity. For 4-Hydroxy-2,6-dimethylbenzoic acid, the experimentally determined melting point is 178 °C . A sharp melting range observed during analysis typically signifies high purity, whereas a broad melting range suggests the presence of impurities, which disrupt the crystal lattice and depress the melting point.
The relatively high melting point is attributable to the molecule's ability to form strong intermolecular hydrogen bonds via its carboxylic acid and phenolic hydroxyl groups. These interactions create a stable crystal lattice that requires significant thermal energy to disrupt.
Boiling Point
The predicted boiling point for this compound is approximately 345.0 °C . It is crucial to note that this is a computationally predicted value. Experimentally determining the boiling point of such a compound is challenging, as thermal decomposition often occurs at temperatures below the boiling point at atmospheric pressure. The presence of the carboxylic acid and hydroxyl groups contributes to a high boiling point due to strong intermolecular hydrogen bonding.
Solubility Profile
The solubility of a compound is a critical parameter in drug development, affecting absorption and formulation. 4-Hydroxy-2,6-dimethylbenzoic acid is described as a solid with moderate solubility in water and higher solubility in organic solvents such as ethanol and acetone.
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Aqueous Solubility: The molecule's solubility in water is governed by a balance between its hydrophilic and hydrophobic components. The carboxylic acid and hydroxyl groups are polar and capable of forming hydrogen bonds with water, contributing to solubility. Conversely, the benzene ring and the two methyl groups are nonpolar and hydrophobic. The moderate solubility suggests a delicate balance between these opposing characteristics.
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Organic Solvent Solubility: The compound exhibits higher solubility in polar organic solvents like ethanol and acetone. This is because these solvents can effectively solvate both the polar functional groups (via hydrogen bonding and dipole-dipole interactions) and the nonpolar aromatic ring (via van der Waals forces).
Acidity (pKa)
The pKa is a measure of the acidity of a compound. The predicted pKa for the carboxylic acid group of 4-Hydroxy-2,6-dimethylbenzoic acid is 4.12 ± 0.37 . This value indicates that it is a weak acid, similar to benzoic acid (pKa ≈ 4.2). At a pH below its pKa, the compound will exist predominantly in its neutral, protonated form (–COOH). At a pH above its pKa, it will exist primarily in its ionized, deprotonated form (–COO⁻). This pH-dependent ionization is a critical factor influencing the compound's solubility, membrane permeability, and receptor-binding interactions in biological systems.
Spectroscopic Characterization
While not thermodynamic physical properties, spectroscopic data are essential for the unambiguous identification and structural confirmation of the compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two equivalent methyl groups, and the acidic protons of the hydroxyl and carboxyl groups. The aromatic protons would appear as a singlet due to the symmetrical substitution pattern. The methyl protons would also yield a sharp singlet. The acidic protons of -OH and -COOH would appear as broad singlets, and their chemical shifts would be highly dependent on the solvent and concentration.
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¹³C NMR: The carbon NMR spectrum would confirm the presence of nine distinct carbon environments, accounting for the symmetry of the molecule. Key signals would include those for the carboxyl carbon (~170-180 ppm), the aromatic carbons attached to oxygen and the carboxyl group, the other aromatic carbons, and the methyl carbons (~20 ppm).
-
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Infrared (IR) Spectroscopy: The IR spectrum is invaluable for identifying functional groups. Key expected absorption bands include:
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A broad O–H stretching band from the carboxylic acid dimer, typically centered around 3000 cm⁻¹.
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A sharp O–H stretching band from the phenolic hydroxyl group around 3200-3600 cm⁻¹.
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A strong C=O stretching band from the carboxylic acid group, typically around 1680-1710 cm⁻¹.
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C–O stretching and O–H bending bands in the 1440-1220 cm⁻¹ region.
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C-H stretching from the methyl and aromatic groups just above and below 3000 cm⁻¹.
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Experimental Protocols: A Self-Validating Approach
To ensure trustworthiness and reproducibility, all physical property measurements must follow validated, systematic protocols.
Melting Point Determination via Differential Scanning Calorimetry (DSC)
DSC is a high-precision thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference.[2] It provides a highly accurate and reproducible melting point.
Protocol:
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Calibration: Calibrate the DSC instrument's temperature and enthalpy scales using certified reference standards, such as indium. This step is critical for data accuracy.[3]
-
Sample Preparation: Accurately weigh 2-5 mg of the 4-Hydroxy-2,6-dimethylbenzoic acid sample into a standard aluminum DSC pan. Crimp the pan with a lid.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
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Thermal Program: Heat the sample under a controlled nitrogen atmosphere (e.g., 50 mL/min) at a constant rate (e.g., 2 °C/min).[2]
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Data Analysis: The melting point is determined from the resulting thermogram as the extrapolated onset temperature of the melting endotherm. The purity can also be estimated from the shape of the melting peak using the van't Hoff equation.[2]
dot graph "DSC_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontcolor="#202124", fillcolor="#F1F3F4", color="#4285F4"]; edge [color="#34A853"];
} Caption: Workflow for melting point determination using DSC.
Aqueous Solubility Determination (OECD Guideline 105)
The OECD Test Guideline 105 provides a standardized method for determining the solubility of substances in water.[4][5]
Protocol:
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Method Selection: The "Flask Method" is typically employed.
-
Procedure: Add an excess amount of 4-Hydroxy-2,6-dimethylbenzoic acid to a known volume of deionized water in a flask.
-
Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the solid and aqueous phases by centrifugation and/or filtration.
-
Concentration Analysis: Determine the concentration of the compound in the clear aqueous phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Validation: The process should be repeated until three successive measurements show no significant trend in concentration, confirming that equilibrium has been achieved.
pKa Determination by Potentiometric Titration
Potentiometric titration is the gold standard for pKa measurement due to its precision and reliability.[6] The method involves monitoring pH changes in a solution of the compound as a titrant is added.[7][8][9]
Protocol:
-
Instrument Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.0 and 7.0).
-
Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent mixture (e.g., water or a water/co-solvent mix if solubility is low) to a known concentration (e.g., 1 mM).[7]
-
Titration: Place the solution in a temperature-controlled vessel and immerse the calibrated pH electrode. Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.[9]
-
Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the titration curve as the pH at the half-equivalence point, where half of the acid has been neutralized.
Conclusion
The physical properties of 4-Hydroxy-2,6-dimethylbenzoic acid—including its melting point of 178 °C, moderate aqueous solubility, and weak acidity (predicted pKa ≈ 4.12)—are dictated by its unique molecular structure. The presence of both hydrophilic (hydroxyl, carboxyl) and hydrophobic (aromatic ring, methyl) moieties, along with steric hindrance around the carboxylic acid, defines its behavior. Accurate and reproducible characterization of these properties, using validated methodologies such as DSC and potentiometric titration, is essential for its successful application in research and development. This guide provides the foundational data and procedural insights necessary for scientists to confidently utilize this compound in their work.
References
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ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]
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TA Instruments. Differential Scanning Calorimetry (DSC) Theory and Applications. Retrieved from [Link]
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DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]
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FILAB. Solubility testing in accordance with the OECD 105. Retrieved from [Link]
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Situ Biosciences. OECD 105 – Water Solubility. Retrieved from [Link]
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SciELO. (2010). Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. Retrieved from [Link]
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Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]
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Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
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McGill University. Chem 366-3 Page IX - 1 LAB MANUAL Differential Scanning Calorimetry. Retrieved from [Link]
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